12,12'-Azanediyldidodecanoic acid
Description
12,12'-Azanediyldidodecanoic acid (hypothetical IUPAC name) is a bifunctional compound comprising two dodecanoic acid chains linked via an amide bond at their terminal (ω) positions. These derivatives share a C12 backbone with distinct functional groups (amine, hydroxyl, or azide) at the ω-position, enabling diverse applications in polymer chemistry, surfactants, and bioconjugation .
The absence of direct data on this compound suggests it may be a niche or emerging compound.
Properties
IUPAC Name |
12-(11-carboxyundecylamino)dodecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H47NO4/c26-23(27)19-15-11-7-3-1-5-9-13-17-21-25-22-18-14-10-6-2-4-8-12-16-20-24(28)29/h25H,1-22H2,(H,26,27)(H,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSTXLXGRDZNHGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCC(=O)O)CCCCCNCCCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H47NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30796242 | |
| Record name | 12,12'-Azanediyldidodecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30796242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63071-78-3 | |
| Record name | 12,12'-Azanediyldidodecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30796242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 12,12’-Azanediyldidodecanoic acid typically involves the reaction of dodecanedioic acid with an amine under controlled conditions. One common method includes the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the dodecanedioic acid and the amine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, followed by purification through recrystallization or chromatography.
Industrial Production Methods: On an industrial scale, the production of 12,12’-Azanediyldidodecanoic acid may involve the biotransformation of low-cost substrates using engineered microorganisms. For example, the bioproduction of dodecanedioic acid, a precursor to 12,12’-Azanediyldidodecanoic acid, can be achieved through the fermentation of renewable resources using genetically modified strains of bacteria .
Chemical Reactions Analysis
Types of Reactions: 12,12’-Azanediyldidodecanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo-acids.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The azanediyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide or other strong bases.
Major Products:
Oxidation: Formation of oxo-acids.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
12,12’-Azanediyldidodecanoic acid has several scientific research applications:
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in biomedical devices due to its biocompatibility and biodegradability.
Mechanism of Action
The mechanism of action of 12,12’-Azanediyldidodecanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a precursor in enzymatic reactions, where it undergoes transformation through the action of enzymes such as transaminases and oxidoreductases. These enzymes facilitate the conversion of the compound into active intermediates that participate in further biochemical processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group and Molecular Properties
The following table summarizes key properties of 12,12'-Azanediyldidodecanoic acid (hypothetical) and its analogs:
Notes:
- 12-Aminododecanoic acid is non-hazardous under GHS classification and stable under standard conditions but incompatible with strong oxidizers, acids, and bases .
- 12-Hydroxydodecanoic acid has low acute toxicity but requires precautions against dust inhalation and eye contact .
- 12-Azido-dodecanoic acid is highly reactive due to the azide group, necessitating handling in controlled environments .
12-Aminododecanoic Acid
- Synthesis: Produced via catalytic hydrogenation of ω-cyanoundecanoic acid .
- Applications: Used as a monomer for nylon-12 analogs and peptide-modified polymers. Its amine group enables covalent bonding with carboxylates or epoxides .
12-Hydroxydodecanoic Acid
- Thermodynamics: Exhibits a melting point range of 100–105°C and is soluble in polar solvents like ethanol .
12-Azido-dodecanoic Acid
- Click Chemistry : Reacts with alkynes via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazole linkages, widely used in bioconjugation and drug delivery systems .
This compound (Hypothetical)
- Potential Utility: As a dimeric acid with an amide linkage, it could serve as a crosslinker in polyamide resins or self-assembling nanomaterials. No toxicity data is available, but its stability may resemble 12-aminododecanoic acid.
Biological Activity
12,12'-Azanediyldidodecanoic acid, also known by its chemical structure as a dodecanedioic acid derivative, is a compound of interest in various biological and medicinal studies. Its potential applications range from antimicrobial properties to implications in metabolic processes. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a long carbon chain typical of fatty acids, with an amine group integrated into its structure. This unique configuration may influence its solubility and interaction with biological membranes.
The biological activity of this compound is primarily attributed to its interaction with cellular membranes and various biochemical pathways:
- Cell Membrane Interaction : The long hydrophobic tail allows the compound to integrate into lipid bilayers, potentially altering membrane fluidity and permeability.
- Enzyme Modulation : Preliminary studies suggest that this compound may inhibit certain enzymes involved in fatty acid metabolism, although specific targets remain to be fully elucidated.
- Antimicrobial Activity : Similar compounds have shown efficacy against various bacterial strains, suggesting potential antimicrobial properties for this compound.
Cytotoxicity and Cell Viability
In vitro assays have been widely used to assess the cytotoxicity of fatty acids. For instance, the MTT assay has been employed to measure cell viability in response to various concentrations of fatty acids. Although specific data for this compound are scarce, it is hypothesized that its long-chain structure may influence cell survival rates.
- Assay Types : Common assays include:
- MTT Assay : Measures metabolic activity as an indicator of cell viability.
- LDH Release Assay : Assesses membrane integrity by measuring lactate dehydrogenase release.
| Assay Type | Purpose | Limitations |
|---|---|---|
| MTT Assay | Measures cell viability | May be affected by colorimetric interference from compounds |
| LDH Release Assay | Evaluates cytotoxicity | Non-specific for cell death |
Case Studies
- Drought Stress Mitigation : A study on lauric acid derivatives indicated that they could alleviate oxidative stress in plant cells by enhancing antioxidant enzyme activities such as superoxide dismutase (SOD) and catalase (CAT). This suggests that similar mechanisms might be applicable to this compound under stress conditions.
- Metabolic Pathway Involvement : Research into medium-chain fatty acids has shown their role in metabolic regulation. The inhibition of certain metabolic enzymes by fatty acids can lead to altered lipid profiles in cells, which may be relevant for understanding the broader implications of this compound in metabolic disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
